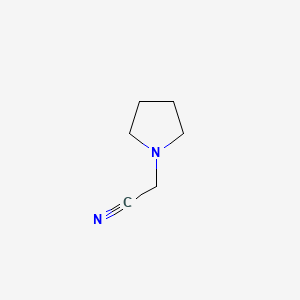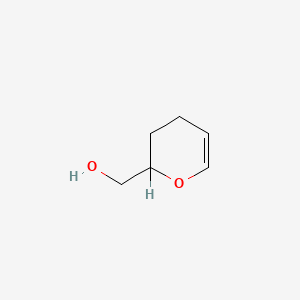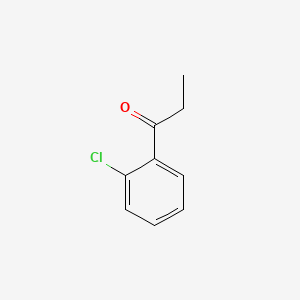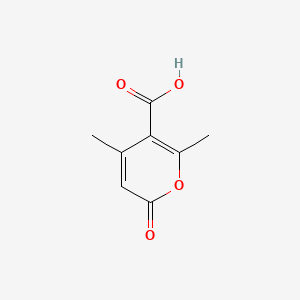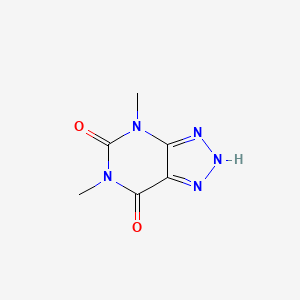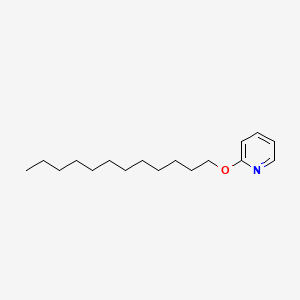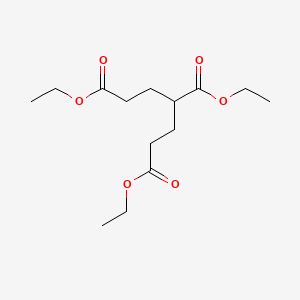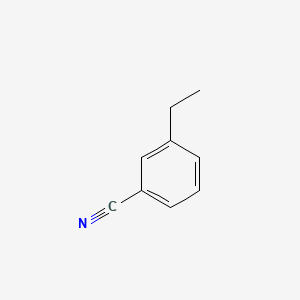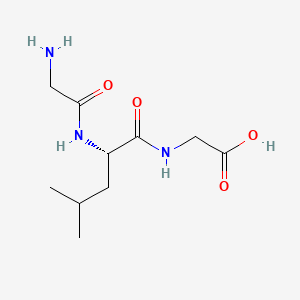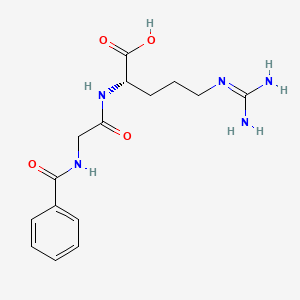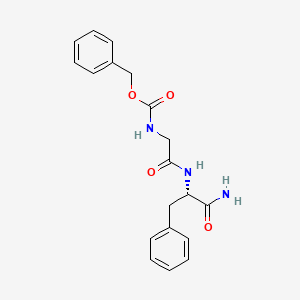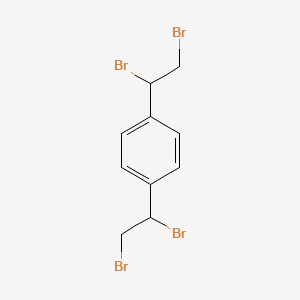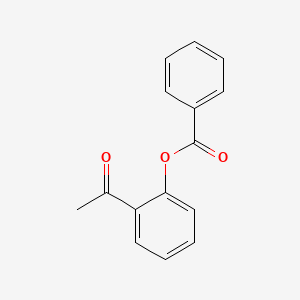
Benzoate de 2-acétylphényle
Vue d'ensemble
Description
2-Acetylphenyl benzoate is an organic compound with the molecular formula C15H12O3. It is known for its unique structure, which consists of an acetyl group attached to a phenyl ring, which is further esterified with benzoic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
2-Acetylphenyl benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
This compound is a derivative of benzoic acid and acetophenone, both of which have various biological activities, suggesting that 2-Acetylphenyl benzoate may interact with multiple targets .
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of many secondary metabolites, including phenolic compounds .
Pharmacokinetics
Its physicochemical properties such as a relatively low molecular weight (240254 Da), a moderate logP value (285), and the presence of potential hydrogen bond acceptors and donors suggest that it may have favorable bioavailability .
Result of Action
Benzoic acid derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Acetylphenyl benzoate. Specific studies on these aspects are currently lacking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Acetylphenyl benzoate can be synthesized through the esterification of 2-hydroxyacetophenone with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 2-acetylphenyl benzoate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetylphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 2-(Benzoic acid)phenyl benzoate.
Reduction: 2-(Hydroxyethyl)phenyl benzoate.
Substitution: 2-(Nitrophenyl)acetophenone, 2-(Chlorophenyl)acetophenone.
Comparaison Avec Des Composés Similaires
2-Acetylphenyl benzoate can be compared with other similar compounds, such as:
2-Hydroxyacetophenone: Lacks the esterified benzoic acid moiety, making it less complex.
Benzyl benzoate: Contains a benzyl group instead of an acetyl group, leading to different chemical properties and reactivity.
2-Benzoyloxyacetophenone: Similar structure but with different functional groups, affecting its chemical behavior and applications.
Uniqueness: 2-Acetylphenyl benzoate’s unique combination of an acetyl group and a benzoate ester makes it a versatile compound with distinct chemical properties and a wide range of applications in various fields of research and industry.
Propriétés
IUPAC Name |
(2-acetylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVPPUDQJRWOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884026 | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4010-33-7 | |
| Record name | 1-[2-(Benzoyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4010-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-(benzoyloxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(Benzoyloxy)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(Benzoyloxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Baker-Venkataraman rearrangement and how does 2-acetylphenyl benzoate play a role?
A1: In this reaction, 2-acetylphenyl benzoate serves as the starting material. The mechanism involves a series of steps:
- Rearrangement: The resulting intermediate undergoes a rearrangement, followed by protonation, to yield the final cyclic β-diketone product. [, ]
Q2: What are the advantages of using ultrasound irradiation in the synthesis of cyclic β-diketones from 2-acetylphenyl benzoates?
A2: Studies have demonstrated that utilizing ultrasound irradiation during the Baker-Venkataraman transformation of 2-acetylphenyl benzoates offers several advantages compared to conventional methods. These benefits include: [, ]
Q3: How does the structure of 2-acetylphenyl benzoate influence its reactivity in the Baker-Venkataraman rearrangement?
A3: The presence of the ortho-acetyl group in 2-acetylphenyl benzoate is crucial for the Baker-Venkataraman rearrangement. This is because it enables the formation of the carbanion intermediate, which is essential for the intramolecular cyclization step. [, ] Modifying the substituents on either the acetylphenyl or benzoate rings can influence the reaction rate and product distribution by affecting the acidity of the acetyl proton and the electrophilicity of the ester carbonyl group.
Q4: Beyond the Baker-Venkataraman Rearrangement, are there other notable reactions involving 2-acetylphenyl benzoate?
A4: Yes, research has explored the reactivity of 2-acetylphenyl benzoate in other reactions. For instance:
- Hypervalent Iodine Oxidation: Treating 2-acetylphenyl benzoates with [hydroxy(tosyloxy)iodo]benzene (HTIB) leads to the formation of 2-[(tosyloxy)acetyl] phenyl benzoates. These intermediates can undergo a subsequent Baker-Venkataraman rearrangement in the presence of potassium hydroxide to yield 2-aroylbenzofuran-3(2H)-ones. []
- Base-Catalyzed Solvolysis with Intramolecular Participation: Studies have shown that 2-acetylphenyl mesitoate (a derivative of 2-acetylphenyl benzoate) undergoes hydrolysis significantly faster than its 4-isomer due to neighboring group participation by the keto-carbonyl group. In anhydrous methanol, this participation leads to the formation of the dimethyl acetal of 2-hydroxyacetophenone under basic conditions. []
Q5: What analytical techniques are commonly employed to characterize and study 2-acetylphenyl benzoate and its derivatives?
A5: Researchers utilize a combination of techniques for characterizing 2-acetylphenyl benzoate and the products derived from its reactions:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) provides detailed structural information. Additionally, UV/Vis spectroscopy helps analyze the compound's absorption properties. [, ]
- Mass Spectrometry: This technique aids in determining the molecular weight and fragmentation pattern of the compound, providing further confirmation of its structure. []
- Elemental Analysis: This method confirms the elemental composition of the compound, ensuring it matches the theoretical values. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


